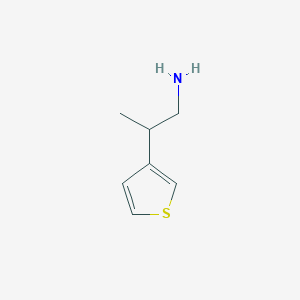

2-(Thiophen-3-yl)propan-1-amine

Description

2-(Thiophen-3-yl)propan-1-amine is a primary amine with a propane backbone, where the amine group (-NH₂) is located at the first carbon (propan-1-amine), and the second carbon is substituted with a thiophen-3-yl group. Thiophene, a sulfur-containing aromatic heterocycle, confers unique electronic and steric properties to the molecule. This compound is of interest in pharmaceutical chemistry, particularly as an intermediate or impurity in the synthesis of drugs like Duloxetine hydrochloride . Its structural features, including the amine positioning and thiophene substitution, influence its physicochemical behavior and biological interactions.

Properties

IUPAC Name |

2-thiophen-3-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6(4-8)7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFUOVZGZSQEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149977-40-2 | |

| Record name | 2-(thiophen-3-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)propan-1-amine can be achieved through several methods. One common method involves the reaction of thiophene with a suitable amine precursor. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiophene S-oxides.

Reduction: Reduction reactions can convert the compound into different thiophene derivatives.

Substitution: Substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene S-oxides, while substitution reactions can produce a wide range of functionalized thiophene derivatives.

Scientific Research Applications

2-(Thiophen-3-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)propan-1-amine is similar to that of amphetamines. It is believed to act as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means that it increases the levels of norepinephrine and dopamine in the brain by inhibiting their reuptake or promoting their release, leading to stimulant effects.

Comparison with Similar Compounds

Structural and Electronic Differences

- Thiophene Position: Thiophen-3-yl (target compound) vs. Thiophen-2-yl derivatives (e.g., ) exhibit altered dipole moments due to sulfur’s position, affecting solvation and intermolecular interactions .

Amine Positioning :

- Propan-1-amine (target) vs. propan-2-amine (): The primary amine in propan-1-amine increases hydrogen-bonding capacity, influencing solubility and receptor binding. Propan-2-amine derivatives, such as (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride, may exhibit stereospecific interactions in chiral environments .

- Propargylamine (): The triple bond in prop-2-yn-1-amine derivatives increases electrophilicity, making these compounds reactive intermediates in click chemistry or irreversible enzyme inhibitors .

Physicochemical Properties

Solubility :

- Salt forms (e.g., hydrochloride in , oxalate in ) significantly enhance water solubility. For example, (R)-1-(Thiophen-3-yl)propan-2-amine hydrochloride is more soluble in polar solvents than the free base .

- Branched analogs (e.g., 2-methyl-N-(thiophen-3-ylmethyl)propan-1-amine) show increased lipophilicity, favoring blood-brain barrier penetration .

- Thermophysical Behavior: Linear primary amines like this compound exhibit lower viscosity deviations (ηΔ) in alcohol solutions compared to bulkier analogs, as observed in similar 1-alkanol + amine systems .

Biological Activity

2-(Thiophen-3-yl)propan-1-amine, a thiophene-derived compound, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉N₁S₁, featuring a thiophene ring attached to a propan-1-amine structure. The presence of the thiophene moiety enhances its potential interactions in biological systems due to its aromatic nature, which may influence enzyme activity and receptor binding.

The mechanism of action of this compound is believed to be similar to that of amphetamines. It acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent, modulating neurotransmitter levels in the synaptic cleft and affecting neuronal signaling pathways. This mechanism underlies its potential therapeutic applications in treating neurological disorders.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of thiophene compounds can inhibit the growth of various bacterial strains, suggesting that this compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | A study demonstrated that thiophene derivatives, including this compound, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory Effects | Research indicated that this compound could reduce levels of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory conditions. |

| Neuropharmacological Studies | Investigations into the neuropharmacological properties revealed that this compound can affect dopamine and norepinephrine levels, indicating its potential use in treating mood disorders. |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including reductive amination. Its derivatives are also being explored for enhanced biological activity. For instance, modifications to the amine group can lead to compounds with improved pharmacological profiles.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activities of this compound. Future studies should focus on:

- In vivo studies to confirm the therapeutic potential observed in vitro.

- Structure–activity relationship (SAR) studies to identify key structural features responsible for its biological effects.

- Clinical trials to evaluate safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.